

Comparative efficacy of Avibactam and tazobactam

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A Comparative Guide to the Efficacy of Avibactam and Tazobactam

Introduction

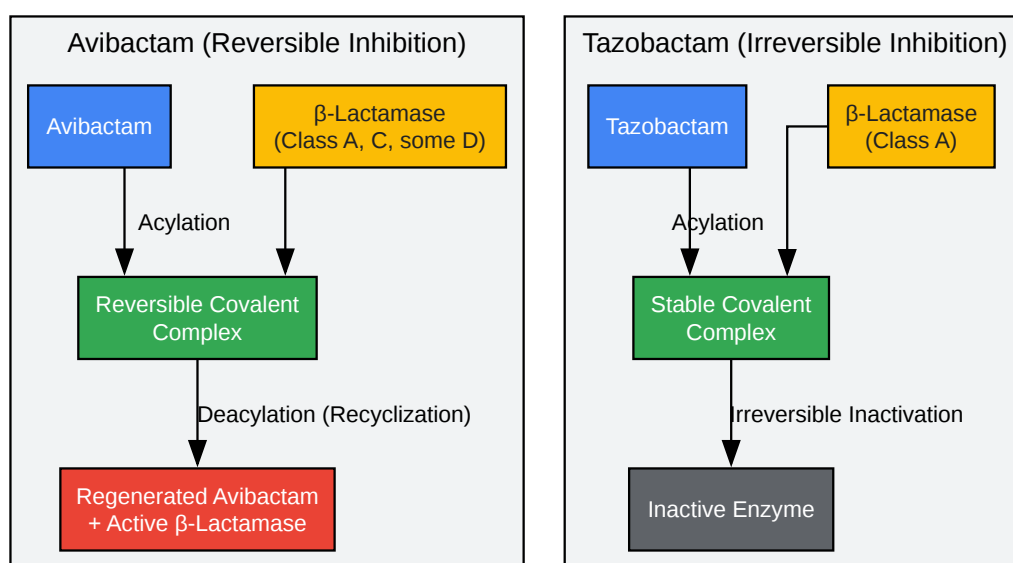
Beta-lactam antibiotics remain a cornerstone in the treatment of bacterial infections. However, their efficacy is threatened by the widespread emergence of β -lactamase enzymes, which hydrolyze the β -lactam ring, rendering the antibiotic inactive. To counteract this resistance mechanism, β -lactam antibiotics are often co-administered with β -lactamase inhibitors. This guide provides a detailed comparison of two such inhibitors, Avibactam and Tazobactam, with a focus on their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate them. This information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Avibactam is a novel, non- β -lactam β -lactamase inhibitor.^{[1][2][3]} It possesses a unique mechanism of action, forming a covalent but reversible bond with the serine active site of a broad spectrum of β -lactamases.^{[1][3][4]} This reversible nature allows Avibactam to be recycled, potentially contributing to its sustained inhibitory activity.^[5] Avibactam is effective against Ambler class A (including ESBLs and KPC carbapenemases), class C (AmpC), and some class D (OXA-48-like) β -lactamases.^{[2][3][5]} However, it is not active against metallo- β -lactamases (MBLs) from class B.^[3]

Tazobactam is a traditional β -lactamase inhibitor, structurally related to penicillins.[6][7] It acts as a "suicide inhibitor," forming an irreversible covalent bond with the β -lactamase enzyme, which leads to the enzyme's inactivation.[6][8][9] Tazobactam is primarily effective against class A β -lactamases, including the TEM, SHV, and OHIO-1 groups.[6][8] Its activity against class C and D enzymes is limited, and it does not inhibit AmpC enzymes or metallo- β -lactamases.[7]

Mechanism of Action: Avibactam vs. Tazobactam



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Caption: Comparative mechanisms of Avibactam and Tazobactam.

Comparative In Vitro Efficacy

The in vitro efficacy of Avibactam and Tazobactam, in combination with their respective β -lactam partners, has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Activity against Enterobacteriaceae

Organism	Drug Combination	No. of Isolates	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	% Susceptible	Reference
ESBL-producing Enterobacterales	Ceftazidime/Avibactam	109	<0.5	<0.5	99.1%	[10]
ESBL-producing Enterobacterales	Ceftolozane/Tazobactam	109	<0.5	<0.5	99.1%	[10]
Cephalosporin-resistant Enterobacteriaceae	Ceftazidime/Avibactam	62	-	-	97%	[11]
Cephalosporin-resistant Enterobacteriaceae	Ceftolozane/Tazobactam	62	-	-	65%	[11]
OXA-48-producing Enterobacteriaceae	Ceftazidime/Avibactam	27	-	-	96%	[11]
OXA-48-producing Enterobacteriaceae	Ceftolozane/Tazobactam	27	-	-	30%	[11]

Carbapene m-resistant K. pneumonia e	Ceftazidim e/Avibacta m	22	-	-	73%	[12]
Carbapene m-resistant K. pneumonia e	Ceftolozan e/Tazobactam	22	-	-	5%	[12]

Table 2: Activity against *Pseudomonas aeruginosa*

Isolate Phenotype	Drug Combination	No. of Isolates	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	% Susceptible	Reference
Meropenem-resistant	Ceftazidime/Avibactam	38	-	-	92%	[13]
Meropenem-resistant	Ceftolozane/Tazobactam	38	-	-	92%	[13]
Ceftazidime/Carbapenem-resistant	Ceftazidime/Avibactam	42	-	-	74%	[11]
Ceftazidime/Carbapenem-resistant	Ceftolozane/Tazobactam	42	-	-	88%	[11]
Cystic Fibrosis Isolates	Ceftazidime/Avibactam	273	2	8	96.0%	[14]
Cystic Fibrosis Isolates	Ceftolozane/Tazobactam	273	1	4	90.5%	[14]
Meropenem-non-susceptible CF Isolates	Ceftazidime/Avibactam	74	4	16	86.5%	[14]
Meropenem-non-susceptible CF Isolates	Ceftolozane/Tazobactam	74	2	>16	66.2%	[14]

Experimental Protocols

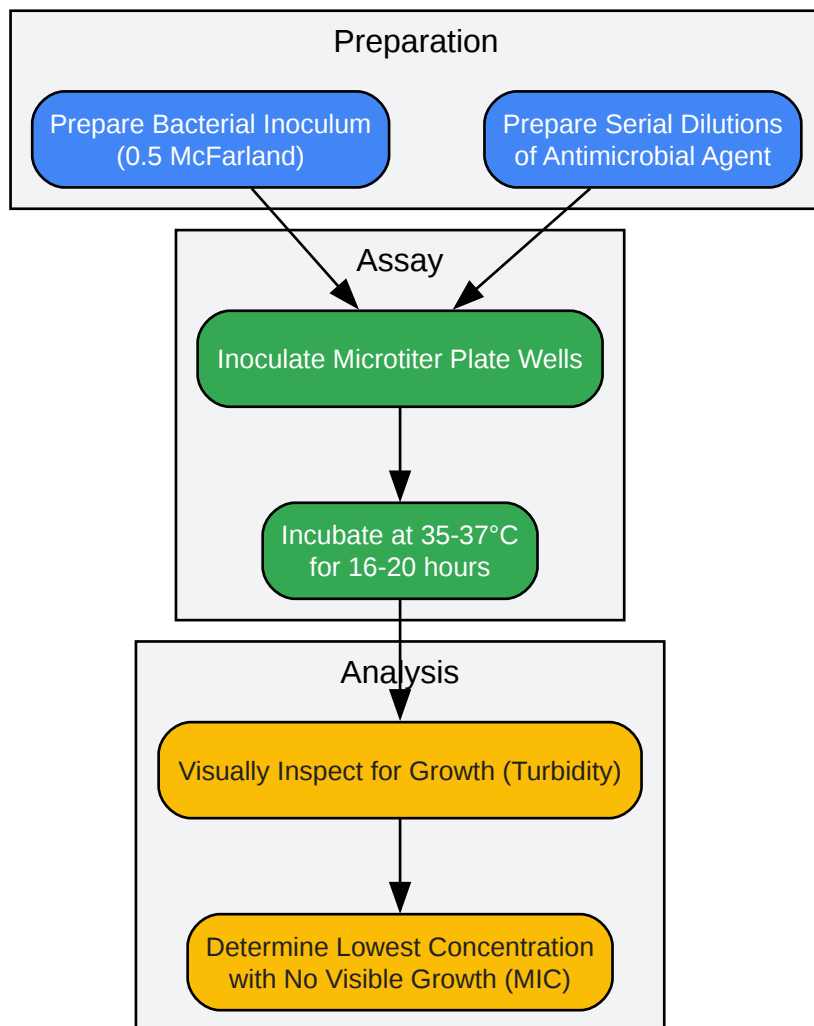
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

- Preparation of Materials:
 - Bacterial Isolate: A pure culture of the test organism is grown overnight on an appropriate agar medium.
 - Antimicrobial Agent: Stock solutions of the antimicrobial agents (e.g., ceftazidime/avibactam, ceftolozane/tazobactam) are prepared at a known concentration.
 - Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.
 - 96-Well Microtiter Plate.
- Inoculum Preparation:
 - Several colonies of the test organism are suspended in a sterile saline solution.
 - The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.
 - The standardized suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Serial Dilution:
 - The antimicrobial agent is serially diluted (typically two-fold) across the wells of the microtiter plate using the growth medium. This creates a range of concentrations to be tested.
 - A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

- Inoculation and Incubation:
 - Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
 - The plate is incubated at 35-37°C for 16-20 hours in ambient air.
- Reading and Interpretation:
 - After incubation, the plate is examined for visible bacterial growth (turbidity).
 - The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Workflow for MIC Determination (Broth Microdilution)



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Caption: Experimental workflow for MIC determination.

IC₅₀ Determination for β -Lactamase Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

- Enzyme and Substrate Preparation:

- Purified β -lactamase enzyme is obtained.
- A chromogenic substrate (e.g., nitrocefin) is prepared in a suitable buffer (e.g., phosphate buffer). Nitrocefin changes color upon hydrolysis by β -lactamase.
- Inhibitor Preparation:
 - The inhibitor (Avibactam or Tazobactam) is prepared in a range of concentrations.
- Assay Procedure:
 - The β -lactamase enzyme and varying concentrations of the inhibitor are pre-incubated together for a specific period to allow for binding.
 - The reaction is initiated by adding the chromogenic substrate.
 - The rate of substrate hydrolysis is measured over time by monitoring the change in absorbance at a specific wavelength using a spectrophotometer.
- Data Analysis:
 - The initial reaction rates are calculated for each inhibitor concentration.
 - The percentage of inhibition is determined relative to a control reaction with no inhibitor.
 - The IC_{50} value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The IC_{50} is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Summary of Key Differences

Feature	Avibactam	Tazobactam
Chemical Class	Non- β -lactam, diazabicyclooctane	β -lactam, penicillanic acid sulfone
Inhibition Mechanism	Covalent, Reversible	Covalent, Irreversible ("suicide" inhibitor)
Spectrum of Activity	Class A (ESBL, KPC), Class C (AmpC), some Class D (OXA-48)	Primarily Class A (TEM, SHV)
Clinical Partner	Ceftazidime	Piperacillin, Ceftolozane

Conclusion

Avibactam and Tazobactam are both crucial in overcoming β -lactamase-mediated resistance, but they exhibit significant differences in their chemical structure, mechanism of action, and spectrum of activity. Avibactam, with its broader spectrum that includes carbapenemases like KPC and AmpC enzymes, and its unique reversible binding mechanism, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[5][15] Tazobactam remains a highly effective inhibitor of common Class A β -lactamases and is a vital component of widely used combination therapies.[6][8] The choice between these inhibitors, and their respective β -lactam partners, should be guided by local resistance patterns, the specific pathogens involved, and the class of β -lactamase enzymes suspected to be present. [15]

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